1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Description
Properties
Molecular Formula |
C10H18IN3O |
|---|---|
Molecular Weight |
323.17 g/mol |
IUPAC Name |
N-butyl-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C10H18N3O.HI/c1-4-5-6-12(3)10(14)13-8-7-11(2)9-13;/h7-9H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WHSSLWWNCHOEAP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(C)C(=O)N1C=C[N+](=C1)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Quaternization to Form 1-butyl-3-methylimidazolium Iodide
Reaction:
1-methylimidazole is reacted with butyl iodide under controlled conditions to yield 1-butyl-3-methylimidazolium iodide.
| Parameter | Details |
|---|---|
| Reactants | 1-methylimidazole, butyl iodide |
| Molar Ratio | 1:1 |
| Solvent | Often neat or in dichloromethane |
| Temperature | Room temperature to 70°C |
| Reaction Time | 15 to 48 hours |
| Atmosphere | Nitrogen or inert atmosphere |
| Workup | Washing with ethyl acetate, removal of solvents under reduced pressure |
| Purification | Vacuum drying at ~55°C |
- The reaction proceeds via nucleophilic substitution at the butyl iodide by the nitrogen on 1-methylimidazole, forming the imidazolium salt.
- The product is typically a viscous liquid or solid depending on purity and conditions.
- This method is consistent with protocols reported for related imidazolium salts synthesis.
Carbamoylation to Introduce Butyl(methyl)carbamoyl Group
Reaction:
The 1-butyl-3-methylimidazolium iodide intermediate undergoes carbamoylation, where a butyl(methyl)carbamoyl moiety is introduced onto the nitrogen atom.
| Parameter | Details |
|---|---|
| Carbamoyl Source | Methyl isocyanate or carbamoyl chloride derivatives |
| Solvent | Dichloromethane, DMSO, or other aprotic solvents |
| Temperature | 0 to 37°C |
| Reaction Time | 1 to 24 hours |
| Catalysts/Additives | Base such as triethylamine may be used to scavenge HCl |
| Workup | Filtration, solvent removal, recrystallization |
- The carbamoylation typically targets the nucleophilic nitrogen on the imidazolium ring or the butyl substituent depending on the desired substitution pattern.
- Physical methods such as ultrasonic baths and mild heating (up to 37°C) improve solubility and reaction rates.
- The reaction must be monitored to avoid overcarbamoylation or decomposition.
Preparation Protocols and Data Tables
The following table summarizes typical preparation parameters and stock solution preparation for the compound:
| Preparation Step | Conditions/Details |
|---|---|
| Quaternization | 1-methylimidazole + butyl iodide, 1:1 molar ratio, 20–70°C, 15–48 h, inert atmosphere |
| Carbamoylation | Methyl isocyanate or carbamoyl chloride, DCM or DMSO solvent, 0–37°C, 1–24 h, base catalyst |
| Purity | >95% (confirmed by NMR, HPLC) |
| Storage | -80°C for 6 months or -20°C for 1 month |
Stock Solution Preparation Table for 1-[butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide (Example)
| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 5.0 | 1.0 | 0.5 |
| 5 mg | 25.0 | 5.0 | 2.5 |
| 10 mg | 50.0 | 10.0 | 5.0 |
Note: Solvent choice depends on solubility; DMSO, water, or ethanol are common. Heating to 37°C and ultrasonic agitation improve dissolution.
Analytical and Operational Considerations
Purity and Quality Control:
Purity is typically verified by chromatographic methods and NMR spectroscopy to exceed 95%.Solubility and Handling:
The compound exhibits moderate solubility in polar aprotic solvents. To avoid degradation, stock solutions should be aliquoted and stored at low temperatures to prevent repeated freeze-thaw cycles.Safety:
Handling of alkyl iodides and carbamoyl reagents requires appropriate protective measures due to their toxicity and reactivity.
Comparative Insights from Related Compounds
Synthesis methods for structurally related imidazolium salts, such as 1-butyl-3-methylimidazolium chloride and trifluoromethanesulfonate analogs, share similar quaternization and ion-exchange or substitution steps, providing a methodological framework for the target compound. Carbamoylation strategies are adapted from classical carbamate chemistry involving isocyanates or carbamoyl chlorides under mild conditions.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Quaternization | 1-methylimidazole + butyl iodide, 20–70°C, 15–48 h, inert atmosphere | Formation of 1-butyl-3-methylimidazolium iodide |
| Carbamoylation | Carbamoyl chloride or methyl isocyanate, DCM/DMSO, 0–37°C, 1–24 h, base catalyst | Introduction of butyl(methyl)carbamoyl group |
| Purification | Washing, filtration, vacuum drying | >95% purity |
| Stock Solution Prep | Dissolution in DMSO or water, heat and ultrasound as needed | Stable stock solutions for research |
Chemical Reactions Analysis
1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature.
Products: Oxidation products may include imidazole derivatives with modified functional groups.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert solvents such as tetrahydrofuran (THF) at low temperatures.
Products: Reduced imidazole derivatives with altered oxidation states.
-
Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Performed in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted imidazole compounds with new functional groups.
Scientific Research Applications
1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
-
Chemistry
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Solvent: Acts as an ionic liquid solvent for reactions requiring high polarity and stability.
-
Biology
Antimicrobial Agent: Exhibits antimicrobial properties against a range of bacterial and fungal strains.
Enzyme Inhibition: Functions as an inhibitor for specific enzymes, making it useful in biochemical studies.
-
Medicine
Drug Development: Investigated for its potential as a drug candidate due to its unique chemical structure and biological activity.
Therapeutics: Explored for use in therapeutic formulations for various diseases.
-
Industry
Electrolytes: Utilized in the production of electrolytes for batteries and fuel cells.
Coatings: Applied in the formulation of coatings and adhesives due to its chemical stability.
Mechanism of Action
The mechanism of action of 1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets and pathways:
-
Molecular Targets
Enzymes: Binds to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Cell Membranes: Interacts with cell membranes, altering their permeability and function.
-
Pathways
Signal Transduction: Modulates signal transduction pathways, leading to changes in cellular responses.
Gene Expression: Influences gene expression by interacting with transcription factors and regulatory proteins.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural differentiator is the butyl(methyl)carbamoyl group attached to the imidazolium core. Comparisons with analogs highlight how substituent variations influence physicochemical properties:
*Notes:
- *Molecular weight inferred from cyclohexyl analog .
- †Physical state inferred from structurally similar oily imidazolium carboxylates .*
- Aliphatic vs. Aromatic Substituents : The target compound’s aliphatic butyl group contrasts with aromatic substituents (e.g., 2,6-dimethylphenyl in ), which confer higher melting points due to enhanced π-π interactions.
- Bulkiness : Bulky substituents like cyclohexyl or benzyl increase molecular weight and may reduce solubility in polar solvents compared to the less sterically hindered butyl group.
Stability and Handling
Biological Activity
1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a novel compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by an imidazolium core, suggests potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of 1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide can be represented as follows:
- Molecular Formula : C₁₁H₁₈N₄O
- Molecular Weight : 238.29 g/mol
- CAS Number : 1231955-75-1
This compound features a butyl group and a methyl carbamoyl moiety attached to the imidazolium ring, which is known for its stability and ability to interact with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of imidazolium salts. For instance, derivatives similar to 1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| MRSA | Inhibitory effect | |
| E. coli | Moderate activity | |
| Pseudomonas aeruginosa | Low activity |
Anticancer Properties
The compound's anticancer potential has been explored in vitro. Studies have reported that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells, through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
The proposed mechanisms for the biological activity of this compound include:
- Membrane Disruption : The imidazolium cation can disrupt microbial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells contributes to apoptosis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism and proliferation.
Case Studies
A notable study investigated the effects of this compound on murine melanoma B16 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with minimal toxicity observed in normal fibroblast cells (BJ cells), suggesting a selective action towards cancerous cells.
Study Findings
- In Vitro Results : The compound exhibited an IC50 value of approximately 12 µM against B16 melanoma cells.
- Selectivity Index : High selectivity was noted with an SI (Selectivity Index) greater than 5 when comparing cancerous versus non-cancerous cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
